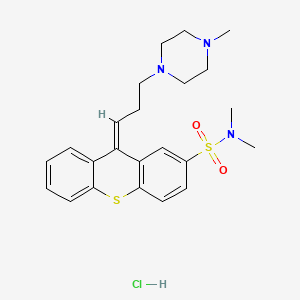
Thiothixene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiothixene Hydrochloride is a typical antipsychotic agent predominantly used to treat acute and chronic schizophrenia. It belongs to the thioxanthene class of compounds and shares structural similarities with phenothiazine antipsychotics . This compound is known for its efficacy in regulating behavior and thoughts, exhibiting anxiolytic, anti-depressive, and anti-aggressive properties .
Preparation Methods
Thiothixene Hydrochloride is synthesized through various methods involving thioxanthone derivatives. The synthetic route typically involves the construction of a (4-methylpiperazin-1-yl)propylidene side chain on a thioxanthene core . Industrial production methods ensure the compound meets specific purity standards, with the final product containing not less than 97.0 percent and not more than 102.5 percent of the active ingredient .
Chemical Reactions Analysis
Thiothixene Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thiothixene Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: It is studied for its effects on neurotransmitter systems and receptor binding.
Medicine: It is primarily used in the treatment of psychiatric disorders such as schizophrenia, bipolar disorder, and mania
Industry: It is used in the pharmaceutical industry for the development of new antipsychotic medications.
Mechanism of Action
Thiothixene Hydrochloride exerts its effects by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . This blockade results in the inhibition of dopamine-mediated effects, leading to its antipsychotic properties .
Comparison with Similar Compounds
Thiothixene Hydrochloride is chemically related to other typical neuroleptic agents such as:
- Chlorprothixene
- Clopenthixol
- Flupenthixol
- Zuclopenthixol
It also shares structural similarities with phenothiazine class members like:
- Thioproperazine
- Pipotiazine
What sets this compound apart is its unique combination of anxiolytic, anti-depressive, and anti-aggressive properties, making it a versatile agent in the treatment of various psychiatric disorders .
Properties
Molecular Formula |
C23H30ClN3O2S2 |
|---|---|
Molecular Weight |
480.1 g/mol |
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;/h4-5,7-11,17H,6,12-16H2,1-3H3;1H/b19-8-; |
InChI Key |
ALDJVABCVUVJGI-SRJUEMFDSA-N |
SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















